Methyl 6-methylmorpholine-2-carboxylate hydrochloride Methyl 6-methylmorpholine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16557133
InChI: InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

Methyl 6-methylmorpholine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16557133

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-methylmorpholine-2-carboxylate hydrochloride -

Specification

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name methyl 6-methylmorpholine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
Standard InChI Key MMUZHRYXGJOWPH-UHFFFAOYSA-N
Canonical SMILES CC1CNCC(O1)C(=O)OC.Cl

Introduction

Structural Characteristics and Stereochemical Considerations

The compound’s core structure comprises a morpholine ring—a heterocycle containing one nitrogen and one oxygen atom—with substitutions at the 2- and 6-positions. The methyl ester at position 2 introduces ester functionality, while the methyl group at position 6 confers steric and electronic effects that influence reactivity . The hydrochloride salt form enhances aqueous solubility, critical for biological assays.

Stereoisomerism

Methyl 6-methylmorpholine-2-carboxylate hydrochloride exists as four stereoisomers due to chiral centers at positions 2 and 6. Key configurations include:

  • (2R,6R) and (2S,6S): Enantiomeric pairs with distinct optical activities .

  • (2R,6S) and (2S,6R): Diastereomers differing in physical and chemical properties .

IsomerCAS NumberSpecific Rotation (α)
(2R,6R)1820575-77-6Not reported
(2S,6S)1969287-69-1Not reported

The stereochemistry profoundly impacts biological activity, as seen in analogous morpholine derivatives targeting enzymes with chiral binding pockets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves methyl chloroformate and 6-methylmorpholine under basic conditions:

  • Acylation: 6-Methylmorpholine reacts with methyl chloroformate in anhydrous dichloromethane, catalyzed by triethylamine, to form the ester .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Reaction conditions (temperature: −10°C to 0°C, reaction time: 4–6 hours) minimize side reactions like over-alkylation.

Industrial Methods

Continuous flow reactors optimize yield (≥85%) and purity (≥95%) by ensuring precise control over reaction parameters (e.g., residence time, temperature). Post-synthesis purification employs recrystallization from ethanol/water mixtures or column chromatography .

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

Oxidation

  • N-Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) forms the N-oxide, altering electronic properties for coordination chemistry.

  • Ester Oxidation: Strong oxidants (e.g., KMnO₄) cleave the ester to carboxylic acid, though this is less common due to competitive ring degradation.

Reduction

  • Ester to Alcohol: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further functionalization.

  • Ring Hydrogenation: Palladium-catalyzed hydrogenation under high pressure saturates the morpholine ring, producing piperidine derivatives.

Substitution

  • Ester Aminolysis: Reaction with amines (e.g., benzylamine) replaces the methoxy group, forming amides—a step in prodrug synthesis .

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₄ClNO₃
Molecular Weight195.64 g/mol
Melting Point180–185°C (decomposes)
Solubility>50 mg/mL in H₂O
LogP (Partition Coeff.)−1.2 (predicted)

The low LogP value reflects high hydrophilicity, advantageous for aqueous-phase reactions .

Applications in Scientific Research

Organic Synthesis

  • Chiral Auxiliary: The (2R,6R) and (2S,6S) isomers serve as ligands in asymmetric catalysis, enabling enantioselective C–C bond formations .

  • Peptide Mimetics: Incorporation into pseudopeptides enhances metabolic stability for drug discovery.

Pharmacological Studies

  • Enzyme Inhibition: Preliminary studies suggest activity against serine proteases, though IC₅₀ values remain unquantified.

  • Antimicrobial Screening: Structural analogs exhibit moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL).

HazardPrecautionary Measure
CorrosiveUse nitrile gloves, eye protection
IrritantWork in a fume hood
HygroscopicStore desiccated at 4°C

Waste disposal must comply with OSHA standards for halogenated organic compounds .

Comparison with Analogous Compounds

CompoundKey DifferenceApplication
6,6-Dimethylmorpholine-2-carboxylateAdditional methyl at C6Enhanced lipophilicity
Morpholine-3-carboxylateEster at C3Altered hydrogen bonding

The 6-methyl substitution optimizes steric bulk without compromising solubility, distinguishing it from bulkier analogs .

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